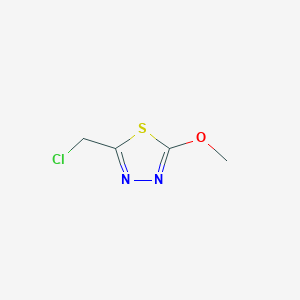
Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate is a complex organic compound that features a lithium ion coordinated to a propanoate moiety substituted with a fluorophenyl and a methylpyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Propanoate Backbone: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Substitution Reactions: Introduction of the fluorophenyl and methylpyridinyl groups can be done through nucleophilic aromatic substitution reactions.
Lithiation: The final step involves the lithiation of the propanoate compound, which can be achieved using organolithium reagents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylpyridinyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the fluorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. The presence of the fluorophenyl and methylpyridinyl groups suggests it could interact with biological targets, potentially serving as a lead compound in drug discovery.
Industry
In industry, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the methylpyridinyl group might influence the compound’s pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium;3-(4-chlorophenyl)-2-(3-methylpyridin-2-yl)propanoate
- Lithium;3-(4-bromophenyl)-2-(3-methylpyridin-2-yl)propanoate
- Lithium;3-(4-methylphenyl)-2-(3-methylpyridin-2-yl)propanoate
Uniqueness
Lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.
Propriétés
IUPAC Name |
lithium;3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2.Li/c1-10-3-2-8-17-14(10)13(15(18)19)9-11-4-6-12(16)7-5-11;/h2-8,13H,9H2,1H3,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZDAYZGZWWAPY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=CC=C1)C(CC2=CC=C(C=C2)F)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FLiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020767.png)

![1-benzyl-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3020771.png)
![2-(2-(1H-indol-3-yl)ethyl)-3-amino-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3020773.png)


![(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one](/img/structure/B3020777.png)


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B3020781.png)
![N-(3,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3020782.png)
![6-(4-chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B3020783.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/new.no-structure.jpg)
